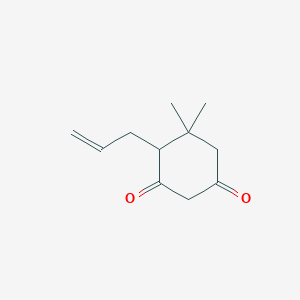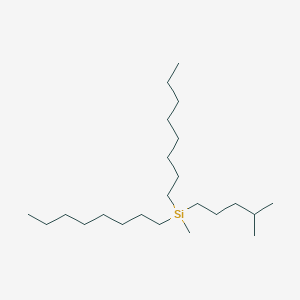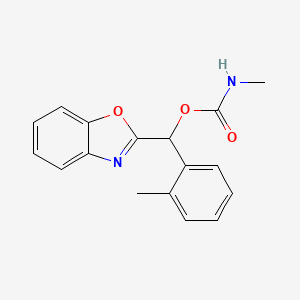
Guanosine, 2'-deoxy-, 5'-(ethyl carbonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) is a derivative of deoxyguanosine, a nucleoside composed of the purine base guanine attached to a deoxyribose sugar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) typically involves the protection of the hydroxyl groups of deoxyguanosine followed by the introduction of the ethyl carbonate group. The process generally includes:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of deoxyguanosine are protected using silyl or acyl protecting groups.
Introduction of Ethyl Carbonate: The protected deoxyguanosine is then reacted with ethyl chloroformate in the presence of a base such as pyridine to introduce the ethyl carbonate group at the 5’ position.
Deprotection: The final step involves the removal of the protecting groups to yield Guanosine, 2’-deoxy-, 5’-(ethyl carbonate).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated synthesizers and continuous flow reactors to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) can undergo various chemical reactions, including:
Hydrolysis: The ethyl carbonate group can be hydrolyzed under acidic or basic conditions to yield deoxyguanosine.
Oxidation: The guanine base can be oxidized to form 8-oxo-deoxyguanosine, a marker of oxidative stress.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: Deoxyguanosine.
Oxidation: 8-oxo-deoxyguanosine.
Substitution: Various substituted deoxyguanosine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostics.
Mécanisme D'action
The mechanism of action of Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The ethyl carbonate group can be hydrolyzed, releasing deoxyguanosine, which can then participate in various biochemical pathways. The compound can also act as a substrate for DNA polymerases and reverse transcriptases, affecting DNA synthesis and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxyguanosine: The parent compound without the ethyl carbonate group.
8-oxo-deoxyguanosine: An oxidized form of deoxyguanosine.
Guanosine: The ribose form of the nucleoside.
Uniqueness
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) is unique due to the presence of the ethyl carbonate group, which imparts distinct chemical properties and potential biological activities. This modification can enhance the compound’s stability and alter its interactions with enzymes and other biomolecules, making it a valuable tool in research and therapeutic applications.
Propriétés
Numéro CAS |
100021-47-4 |
|---|---|
Formule moléculaire |
C13H17N5O6 |
Poids moléculaire |
339.30 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl ethyl carbonate |
InChI |
InChI=1S/C13H17N5O6/c1-2-22-13(21)23-4-7-6(19)3-8(24-7)18-5-15-9-10(18)16-12(14)17-11(9)20/h5-8,19H,2-4H2,1H3,(H3,14,16,17,20)/t6-,7+,8+/m0/s1 |
Clé InChI |
HVBQBIOUEWAZAL-XLPZGREQSA-N |
SMILES isomérique |
CCOC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O |
SMILES canonique |
CCOC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)
![4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide](/img/structure/B14325210.png)
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14325211.png)

![1-Nitrosobicyclo[1.1.0]butane](/img/structure/B14325231.png)

![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)
![[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene](/img/structure/B14325241.png)
![3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate](/img/structure/B14325249.png)
![4-{1-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl}phenol](/img/structure/B14325264.png)
![S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine](/img/structure/B14325272.png)

![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
